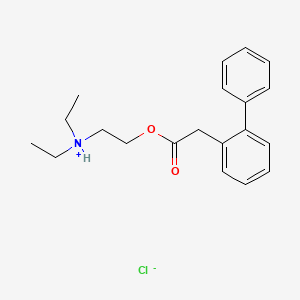
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C20H25NO2·HCl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to by several other names, such as adiphenin and adiphenine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of 2-Biphenylacetic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of spasms and muscle relaxants.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system, where it exerts its effects by modulating neurotransmitter release and receptor activity. The compound’s diethylamino group plays a crucial role in its binding to receptors and enzymes, leading to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylacetic acid, 2-(diethylamino)ethyl ester: Similar structure but lacks the biphenyl moiety.
Benzilic acid, 2-(diethylamino)ethyl ester: Contains a benzilic acid core instead of biphenylacetic acid.
Dicyclomine hydrochloride: Another compound with a diethylaminoethyl ester group but different core structure
Uniqueness
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its biphenylacetic acid core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Propriétés
Numéro CAS |
63992-32-5 |
|---|---|
Formule moléculaire |
C20H26ClNO2 |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
diethyl-[2-[2-(2-phenylphenyl)acetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)14-15-23-20(22)16-18-12-8-9-13-19(18)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H |
Clé InChI |
MRGGCOJFSFIOSQ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)CC1=CC=CC=C1C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


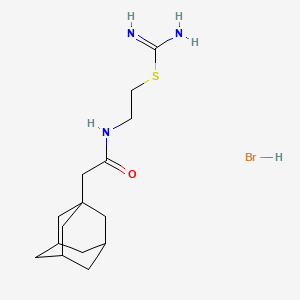



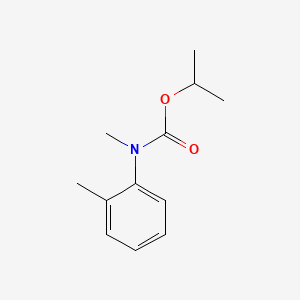
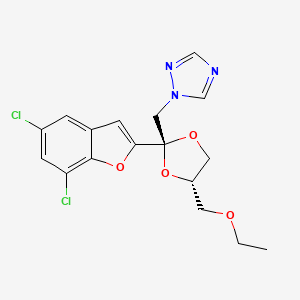
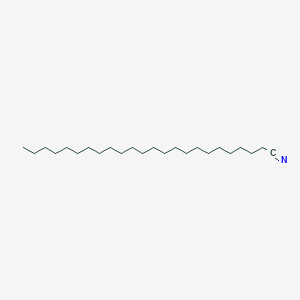


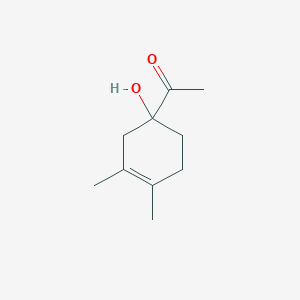
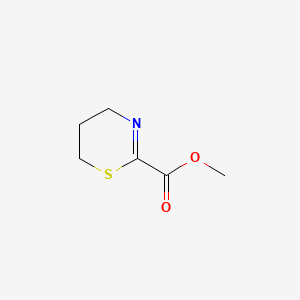
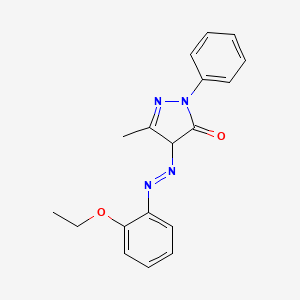

![(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane](/img/structure/B13783257.png)
